molecular formula C20H16BrN5O B4537696 6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4537696
M. Wt: 422.3 g/mol
InChI Key: QHMCPCKJOITSHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multistep reactions, including cyclocondensation, N-alkylation, and other domino reaction pathways. For instance, the synthesis of similar pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines involves a one-pot two-step procedure starting from synthetically accessible precursors, highlighting the efficiency of domino reactions in constructing densely functionalized novel scaffolds (Sheikhi-Mohammareh et al., 2023).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For structurally similar compounds, analyses have shown that molecules can be linked by hydrogen bonds, forming dimers or chains, which significantly influence the molecular conformation and stability (Quiroga et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nitration, bromination, and cycloaddition reactions. These reactions are influenced by the substituents on the quinoline nucleus and can lead to a wide range of functionalized derivatives, demonstrating the versatility of quinoline compounds in synthetic chemistry (Tolkunov et al., 1995).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. For example, the crystal structure analysis provides insights into the molecular arrangement and potential interactions in the solid state, which can affect the compound's solubility and stability (Anuradha et al., 2014).

Chemical Properties Analysis

Quinoline derivatives exhibit a broad range of chemical properties, including reactivity towards electrophiles and nucleophiles, redox characteristics, and the ability to form complexes with metals. These properties are essential for their biological activity and potential applications in developing new therapeutic agents (Ammar et al., 2011).

properties

IUPAC Name

6-bromo-N-[(1-methylpyrazol-4-yl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O/c1-26-12-13(11-24-26)10-23-20(27)17-9-19(14-4-6-22-7-5-14)25-18-3-2-15(21)8-16(17)18/h2-9,11-12H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCPCKJOITSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
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6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
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6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
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6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

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